molecular formula C10H10Cl2N2 B14892762 N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine

N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine

Cat. No.: B14892762
M. Wt: 229.10 g/mol
InChI Key: QJYDWXXPXYARJI-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine is a bicyclic amine featuring a pyrrolidine ring fused with a 3,4-dichlorophenyl group. Its stereoisomeric forms, including (3R,4S)- and (3S,4R)-configurations, are critical for its physicochemical and biological properties . The compound’s nomenclature adheres to IUPAC additive conventions, emphasizing its substitution pattern and stereochemistry.

Properties

Molecular Formula

C10H10Cl2N2

Molecular Weight

229.10 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C10H10Cl2N2/c11-8-4-3-7(6-9(8)12)14-10-2-1-5-13-10/h3-4,6H,1-2,5H2,(H,13,14)

InChI Key

QJYDWXXPXYARJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of 3,4-dichloroaniline with a suitable dihydropyrrole precursor. One common method is the condensation reaction between 3,4-dichloroaniline and a dihydropyrrole derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrides.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Dichlorophenyl-Containing Amines

BD 1008 and BD 1047
  • BD 1008 : N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide. This sigma receptor antagonist shares the 3,4-dichlorophenyl moiety but incorporates a pyrrolidinyl-ethylamine chain, enhancing its lipophilicity and receptor affinity compared to the simpler pyrrolidine core of the target compound .
  • BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide.
Compound Molecular Formula Key Structural Features Biological Activity
N-(3,4-Dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine C₁₀H₁₀Cl₂N₂ Bicyclic pyrrolidine, dichlorophenyl Undetermined (structural analog suggests receptor modulation)
BD 1008 C₁₇H₂₅Cl₂N₃·2HBr Dichlorophenyl-ethyl-pyrrolidinyl ethylamine Sigma receptor antagonist
BD 1047 C₁₄H₂₀Cl₂N₂·2HBr Dichlorophenyl-ethyl-dimethylamino ethylamine Sigma receptor ligand

Pyrrolidine Derivatives with Varied Substituents

3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride (CAS: 7544-75-4)
  • Structure : The hydrochloride salt of the parent pyrrolidine amine. The absence of the dichlorophenyl group reduces hydrophobicity, making it more water-soluble .
N-(2,2-Dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine
  • Structure : Incorporates a dimethoxyethyl group, increasing polarity (logP ≈ 0.5) compared to the dichlorophenyl analog (estimated logP > 3) .
  • Utility : Likely used in medicinal chemistry for solubility optimization in lead compounds.

Agrochemical Analogs

Propanil (N-(3,4-Dichlorophenyl) Propanamide)
  • Structure : Replaces the pyrrolidine amine with a propanamide group.
  • Activity : Herbicidal action via inhibition of photosystem II, highlighting how dichlorophenyl derivatives’ bioactivity depends on functional group chemistry .
Fenoxacrim (N-(3,4-Dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide)
  • Structure : A pyrimidine-carboxamide derivative. The hexahydropyrimidine ring introduces multiple hydrogen-bonding sites, enhancing pesticidal specificity .

Aromatic and Heterocyclic Variants

(5R)-5-(4-Methoxyphenyl)-5-(3-Pyrimidin-5-ylphenyl)-3,4-dihydropyrrol-2-amine
  • Implications : Enhanced π-π interactions may improve binding to enzymatic targets (e.g., kinases) compared to the dichlorophenyl-pyrrolidine compound .

Physicochemical and Analytical Comparisons

NMR Data Trends

  • Dichlorophenyl Resonance: In analogs like N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine, the dichlorophenyl group shows characteristic ¹H NMR δ ~7.4–7.6 ppm (aromatic protons) and ¹³C NMR δ ~125–135 ppm (chlorinated carbons) .
  • Pyrrolidine Signals : Protons on the pyrrolidine ring typically resonate at δ ~2.5–3.5 ppm (¹H NMR), with carbons at δ ~40–60 ppm (¹³C NMR) .

Biological Activity

N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dihydropyrrole ring with a dichlorophenyl substituent. Its molecular formula is C10H10Cl2N2C_{10}H_{10}Cl_2N_2, with a molecular weight of approximately 229.10 g/mol. The compound's structure contributes to its unique biological activities and potential applications in medicinal chemistry .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens have been reported as follows:

Pathogen MIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.13 - 0.255
Methicillin-susceptible Staphylococcus aureus (MSSA)0.125
Escherichia coli3.12 - 12.5

These results suggest that the compound could serve as a lead for developing new antibacterial agents .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with specific molecular targets involved in cancer signaling pathways is under investigation.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors could modulate cellular signaling pathways, influencing cell growth and survival.

Further research is necessary to clarify these mechanisms and their implications for therapeutic applications.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that the compound exhibited potent antibacterial activity against MRSA strains with an MIC significantly lower than standard antibiotics like vancomycin .
  • Anticancer Research : Another investigation focused on the compound's effects on various cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis in vitro .

Q & A

Basic Question: What synthetic routes are reported for N-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrrol-5-amine, and how is its structural integrity validated?

Methodological Answer:

  • Synthesis : The compound can be synthesized via multi-step condensation reactions, similar to methods used for structurally related dichlorophenyl-pyrazole/pyrrole derivatives. Key steps include halogenation of the aryl ring, followed by cyclization to form the dihydropyrrole core. For example, substituted pyrazol-5-amine derivatives are synthesized using α,β-unsaturated ketone intermediates (e.g., from aromatic aldehydes) .
  • Characterization : Validate purity and structure using:
    • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
    • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated for thienopyridine derivatives with dichlorophenyl groups .
    • High-resolution mass spectrometry (HRMS) to confirm molecular weight.

Advanced Question: How can computational methods guide mechanistic studies of its synthesis?

Methodological Answer:

  • Reaction Pathway Prediction : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. For example, reaction path search methods can identify low-energy pathways for cyclization or halogenation steps, reducing trial-and-error experimentation .
  • Solvent/Reagent Optimization : Apply computational solvation models (e.g., COSMO-RS) to predict solvent effects on reaction yields. This approach aligns with ICReDD’s strategy for narrowing experimental conditions .

Basic Question: What experimental design principles optimize reaction yields for this compound?

Methodological Answer:

  • Design of Experiments (DOE) : Use factorial or response surface methodologies to systematically vary parameters (e.g., temperature, catalyst loading). For example, DOE has been applied to optimize pyrazole synthesis by identifying critical interactions between reagents and conditions .
  • Key Parameters to Test :
    • Reaction time and temperature for cyclization.
    • Stoichiometry of halogenating agents (e.g., POCl₃, NCS).
    • Solvent polarity effects on intermediate stability.

Advanced Question: How to resolve contradictions in reported bioactivity data for dichlorophenyl-pyrrole derivatives?

Methodological Answer:

  • Comparative Structure-Activity Studies : Synthesize analogs with controlled structural variations (e.g., substituent positions, electronic effects) and test them under standardized assays. For instance, fluorinated pyridin-2-amine derivatives showed altered bioactivity depending on substituent placement .
  • Computational Docking : Use molecular docking simulations to predict binding affinities toward biological targets (e.g., enzymes, receptors). This method was employed to explain anti-leishmanial activity in thienopyridine analogs .

Advanced Question: What computational strategies predict its reactivity in novel chemical reactions?

Methodological Answer:

  • Transition State Analysis : Apply ab initio methods (e.g., MP2, CCSD(T)) to model reaction barriers for electrophilic substitution or nucleophilic attacks on the dichlorophenyl ring.
  • Machine Learning (ML) : Train ML models on existing reaction datasets to predict regioselectivity in halogenation or cross-coupling reactions. ICReDD’s integrated computational-experimental workflows exemplify this approach .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Laboratory Practices :
    • Use fume hoods and personal protective equipment (PPE) due to potential toxicity of dichlorophenyl derivatives.
    • Follow institutional Chemical Hygiene Plans, including waste disposal guidelines for halogenated organics .
  • Stability Testing : Conduct thermal stability assays (e.g., DSC/TGA) to assess risks of decomposition during storage.

Advanced Question: How to design assays for evaluating its biological activity?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays to screen for kinase or protease inhibition, as done for thienopyridine derivatives .
    • Cytotoxicity : Test against cell lines (e.g., HEK293, HeLa) with MTT assays, comparing to structurally related compounds .
  • In Silico ADMET Profiling : Predict pharmacokinetic properties (e.g., bioavailability, metabolic stability) using tools like SwissADME or ADMETLab.

Advanced Question: How can heterogeneous catalysis improve its synthesis scalability?

Methodological Answer:

  • Catalyst Screening : Test immobilized metal catalysts (e.g., Pd/C, Ni-Al₂O₃) for hydrogenation or cross-coupling steps. Membrane separation technologies can aid in catalyst recovery, as noted in CRDC subclass RDF2050104 .
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions, a method validated for pyrazole derivatives .

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